![molecular formula C24H29ClN4O2 B2561430 N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 922014-51-5](/img/structure/B2561430.png)
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H29ClN4O2 and its molecular weight is 440.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure includes a chloro-substituted phenyl group and an indole moiety, which may contribute to its biological activities. This article reviews the synthesis, mechanism of action, and biological activities of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-chloro-2-methylaniline and an appropriate indole derivative.
- Formation of Intermediate : The reaction between the starting materials forms an intermediate that is further reacted with pyrrolidine derivatives to yield the final product.
- Purification : The product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound is hypothesized to be mediated through interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of the indole moiety suggests potential interactions with serotonin receptors, while the piperidine ring may influence binding affinity and selectivity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds containing similar structural motifs. For instance, derivatives featuring chloro and methyl substituents have shown significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
N'-(3-chloro-2-methylphenyl)-N-[...] | Staphylococcus aureus | 20.5 ± 0.4 |
N'-(3-chloro-2-methylphenyl)-N-[...] | Escherichia coli | 17.0 ± 0.3 |
Standard Drug (Streptomycin) | Staphylococcus aureus | 36.6 ± 0.3 |
Standard Drug (Streptomycin) | Escherichia coli | 29.1 ± 0.2 |
This data indicates that while the compound exhibits promising antimicrobial activity, it is less potent than standard antibiotics like streptomycin .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines suggest that compounds similar to N'-(3-chloro-2-methylphenyl)-N-[...] can inhibit cell proliferation through apoptosis induction mechanisms.
Case Studies
- Indole-Derived Compounds : A study on indole-derived compounds revealed that modifications in the side chains could enhance their anticancer properties by targeting specific pathways involved in cell cycle regulation .
- Pyrrolidine Derivatives : Research on pyrrolidine-based drugs indicated their effectiveness in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological disorders .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN4O2/c1-16-19(25)6-5-7-20(16)27-24(31)23(30)26-15-22(29-11-3-4-12-29)17-8-9-21-18(14-17)10-13-28(21)2/h5-9,14,22H,3-4,10-13,15H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKYZRYAINMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.